molecular formula C34H72N2 B14638833 N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine CAS No. 54378-14-2

N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine

Cat. No.: B14638833
CAS No.: 54378-14-2
M. Wt: 508.9 g/mol
InChI Key: KMUIFTCVKUFUHH-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two ethane-1,2-diamine groups, each substituted with four octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octyl halides under basic conditions. The reaction can be represented as follows:

C2H4(NH2)2+4C8H17XC2H4(N(C8H17)2)2+4HX\text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{C}_8\text{H}_{17}\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N}(\text{C}_8\text{H}_{17})_2)_2 + 4\text{HX} C2​H4​(NH2​)2​+4C8​H17​X→C2​H4​(N(C8​H17​)2​)2​+4HX

where X represents a halide group (e.g., Cl, Br). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The octyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical pathways. Additionally, its hydrophobic octyl groups allow it to interact with lipid membranes, potentially affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A similar diamine with methyl groups instead of octyl groups.

    N,N-Dioctyl-1,2-ethanediamine: A compound with two octyl groups instead of four.

    N,N-Dioctyl-1,3-propanediamine: A similar compound with a different carbon chain length.

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is unique due to its four octyl groups, which impart significant hydrophobicity and influence its interactions with other molecules. This structural feature distinguishes it from other diamines and contributes to its specific applications and properties.

Properties

CAS No.

54378-14-2

Molecular Formula

C34H72N2

Molecular Weight

508.9 g/mol

IUPAC Name

N,N,N',N'-tetraoctylethane-1,2-diamine

InChI

InChI=1S/C34H72N2/c1-5-9-13-17-21-25-29-35(30-26-22-18-14-10-6-2)33-34-36(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3

InChI Key

KMUIFTCVKUFUHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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